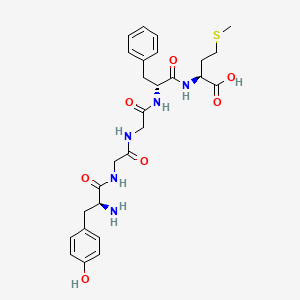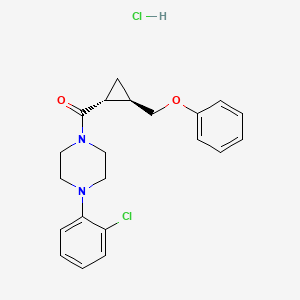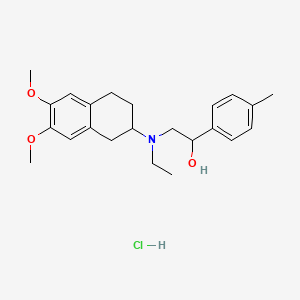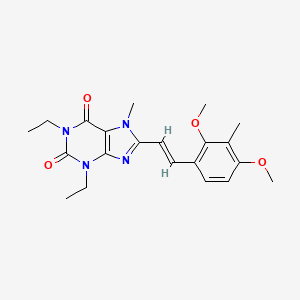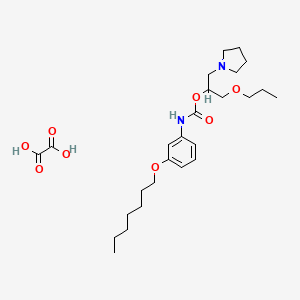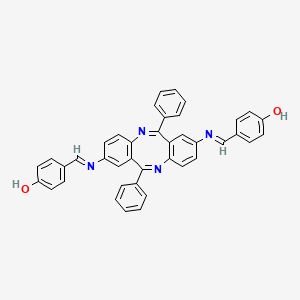
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((2-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((2-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide: is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thieno-thiadiazine core, which is further substituted with chlorophenyl and phenylmethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((2-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide typically involves multi-step organic reactions. The process often starts with the preparation of the thieno-thiadiazine core, followed by the introduction of the chlorophenyl and phenylmethyl substituents. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((2-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thieno-thiadiazine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((2-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its mechanism of action and its ability to interact with biological targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings. Its chemical reactivity and stability make it suitable for various applications.
Wirkmechanismus
The mechanism by which 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((2-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide exerts its effects involves interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((2-methylphenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide
- 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((2-bromophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide
Uniqueness
The uniqueness of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((2-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide lies in its specific substituents and the presence of the 1,1-dioxide functionality
Eigenschaften
CAS-Nummer |
214916-26-4 |
|---|---|
Molekularformel |
C19H15ClN2O3S2 |
Molekulargewicht |
418.9 g/mol |
IUPAC-Name |
2-benzyl-4-[(2-chlorophenyl)methyl]-1,1-dioxothieno[3,4-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C19H15ClN2O3S2/c20-16-9-5-4-8-15(16)11-21-17-12-26-13-18(17)27(24,25)22(19(21)23)10-14-6-2-1-3-7-14/h1-9,12-13H,10-11H2 |
InChI-Schlüssel |
CQLNTEIZHVCHLO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=O)N(C3=CSC=C3S2(=O)=O)CC4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


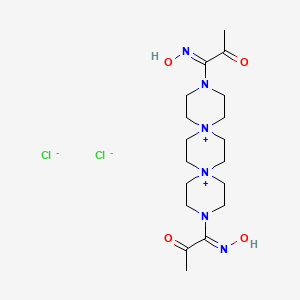
![(3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione](/img/structure/B15189487.png)


